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Compound of Interest

Compound Name: 5-Chloro-3-methylpentan-2-one

Cat. No.: B1365366 Get Quote

Introduction
5-Chloro-3-methylpentan-2-one (CAS No. 1187-81-1) is a halogenated aliphatic ketone that

serves as a key intermediate in various organic syntheses.[1][2] Its bifunctional nature,

possessing both a ketone and a chloroalkane group, makes it a versatile building block for the

synthesis of more complex molecules, including pharmaceutical precursors and specialty

chemicals.[1] Given its role as a synthetic intermediate, the unambiguous confirmation of its

structure and the rigorous assessment of its purity are critical for ensuring the desired outcome,

yield, and safety profile of subsequent reactions.

This application note provides a comprehensive guide to the analytical techniques required for

the complete characterization of 5-Chloro-3-methylpentan-2-one. We will detail robust

protocols for chromatographic and spectroscopic analysis, explain the rationale behind

methodological choices, and demonstrate how to integrate the resulting data for a conclusive

assessment of identity and purity.

Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental

to selecting and optimizing analytical methods. For instance, its volatility and thermal stability

suggest that Gas Chromatography (GC) is a primary technique for purity analysis, while its

functional groups provide distinct signatures in spectroscopic analyses.
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Property Value Source

IUPAC Name 5-chloro-3-methylpentan-2-one PubChem[3]

CAS Number 1187-81-1 American Elements[2]

Molecular Formula C₆H₁₁ClO PubChem[3]

Molecular Weight 134.60 g/mol PubChem[3]

Appearance Liquid (predicted) American Elements[2]

Boiling Point 180.7°C at 760 mmHg American Elements[2]

Density 0.986 g/cm³ American Elements[2]

SMILES CC(CCCl)C(=O)C PubChem[3]

Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of a chemical

entity. We recommend a workflow that first establishes purity via a high-resolution separation

technique and then confirms molecular structure using a combination of spectroscopic

methods.
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Caption: Recommended workflow for the characterization of 5-Chloro-3-methylpentan-2-one.

Chromatographic Analysis: Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is the premier technique for this molecule due to its volatility. The gas

chromatograph separates the analyte from volatile impurities based on boiling point and

polarity. The mass spectrometer then fragments the eluted compound, providing a unique

"fingerprint" (mass spectrum) that confirms its identity and molecular weight.

Protocol:

Sample Preparation: Prepare a 1 mg/mL solution of 5-Chloro-3-methylpentan-2-one in a

high-purity solvent such as dichloromethane or ethyl acetate.

Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
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GC Conditions:

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g.,

DB-5 or equivalent). This column polarity is well-suited for moderately polar compounds.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Inlet Temperature: 250°C.

Injection Volume: 1 µL with a 20:1 split ratio.

Oven Temperature Program:

Initial temperature: 60°C, hold for 2 minutes.

Ramp: 10°C/min to 240°C.

Final hold: Hold at 240°C for 5 minutes.

MS Conditions:

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Mass Range: Scan from m/z 35 to 300.

Transfer Line Temperature: 280°C.

Expected Results:

Purity: The purity is determined by the area percentage of the main peak in the total ion

chromatogram (TIC).

Identity: The mass spectrum should show the molecular ion (M⁺) and characteristic fragment

ions. The presence of chlorine is indicated by the isotopic pattern of chlorine-containing

fragments (¹³⁵Cl/³⁷Cl ratio of approximately 3:1).
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Caption: Plausible EI fragmentation pathways for 5-Chloro-3-methylpentan-2-one.

Spectroscopic Analysis: Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen

framework of the molecule. ¹H NMR reveals the number of different proton environments and

their neighboring protons, while ¹³C NMR shows the number of different carbon environments.

Protocol:

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated

chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters (¹H NMR):

Pulse Program: Standard single pulse (zg30).

Spectral Width: 16 ppm.

Number of Scans: 16.
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Relaxation Delay (d1): 2 seconds.

Acquisition Parameters (¹³C NMR):

Pulse Program: Proton-decoupled (zgpg30).

Spectral Width: 240 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay (d1): 2 seconds.

Predicted NMR Data for 5-Chloro-3-methylpentan-2-one: Structure:CH₃(a)-C(=O)-CH(b)

(CH₃(c))-CH₂(d)-CH₂(e)-Cl
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Assignment ¹H NMR Prediction ¹³C NMR Prediction Rationale

(a) -CH₃ ~2.1 ppm (singlet, 3H) ~29 ppm

Protons on a methyl

group adjacent to a

ketone.

(b) -CH
~2.5-2.7 ppm

(multiplet, 1H)
~48 ppm

Methine proton

adjacent to a ketone

and a methyl group.

(c) -CH₃
~1.1 ppm (doublet,

3H)
~16 ppm

Protons on a methyl

group coupled to the

methine proton (b).

(d) -CH₂
~1.8-2.0 ppm

(multiplet, 2H)
~35 ppm

Methylene protons

adjacent to the

methine (b) and

methylene (e).

(e) -CH₂-Cl ~3.6 ppm (triplet, 2H) ~42 ppm

Methylene protons

deshielded by the

adjacent chlorine

atom.

C=O N/A ~210 ppm

Carbonyl carbon,

typically found far

downfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by

measuring the absorption of infrared radiation at specific frequencies corresponding to bond

vibrations.

Protocol:

Sample Preparation: The analysis can be performed on the neat liquid sample. Place a

single drop of the compound between two salt plates (NaCl or KBr).

Instrumentation: A standard FT-IR spectrometer.
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Acquisition:

Method: Attenuated Total Reflectance (ATR) is a modern, simple alternative to salt plates.

Scan Range: 4000 - 600 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

Collect a background spectrum of the clean ATR crystal or empty salt plates before

running the sample.

Expected Characteristic Absorption Bands:

~2960-2850 cm⁻¹: C-H (alkane) stretching vibrations.

~1715 cm⁻¹: C=O (ketone) stretching. This is a strong, sharp, and highly characteristic peak.

~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations.

~750-650 cm⁻¹: C-Cl (alkyl chloride) stretching. This peak can sometimes be weak or

obscured.

Data Integration and Conclusion
The conclusive characterization of 5-Chloro-3-methylpentan-2-one is achieved by integrating

the data from all techniques:

GC-MS confirms the sample's volatility, provides a purity value (e.g., >98%), and shows a

mass spectrum consistent with the molecular weight (m/z 134/136) and expected

fragmentation.

FT-IR confirms the presence of the key ketone (C=O at ~1715 cm⁻¹) and alkyl halide (C-Cl)

functional groups.

¹H and ¹³C NMR provide the definitive structural proof, with all observed chemical shifts,

integrations, and coupling patterns matching the proposed structure of 5-Chloro-3-
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methylpentan-2-one.

By following this multi-faceted analytical approach, researchers, scientists, and drug

development professionals can confidently verify the identity, purity, and structure of 5-Chloro-
3-methylpentan-2-one, ensuring the integrity of their synthetic processes and final products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 5-Chloro-3-methylpentan-2-one | CymitQuimica [cymitquimica.com]

2. americanelements.com [americanelements.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1365366?utm_src=pdf-body
https://www.benchchem.com/product/b1365366?utm_src=pdf-body
https://www.benchchem.com/product/b1365366?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-3-methyl-2-pentanone
https://www.benchchem.com/product/b1365366?utm_src=pdf-body
https://www.lookchem.com/5-Chloro-3-methylpentan-2-one/
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5891214
https://www.benchchem.com/product/b1365366?utm_src=pdf-body
https://www.americanelements.com/5-chloro-3-methylpentan-2-one-1187-81-1
http://www.orgsyn.org/demo.aspx?prep=cv4p0597
https://sielc.com/product/separation-of-2-pentanone-5-chloro-on-newcrom-r1-hplc-column/
https://www.benchchem.com/product/b1365366?utm_src=pdf-body
https://www.americanelements.com/sds/5-chloro-3-methylpentan-2-one-1187-81-1
https://www.benchchem.com/product/b1365366?utm_src=pdf-custom-synthesis
https://cymitquimica.com/products/3D-BAA18781/5-chloro-3-methylpentan-2-one/
https://www.americanelements.com/1187-81-1-5-chloro-3-methylpentan-2-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. 5-Chloro-3-methyl-2-pentanone | C6H11ClO | CID 12213600 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comprehensive Analytical Characterization of 5-Chloro-
3-methylpentan-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1365366#analytical-techniques-for-characterizing-5-
chloro-3-methylpentan-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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